Ethyl 2-(chloromethyl)nicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWOQNJCGKGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524476 | |
| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124797-01-9 | |
| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Chloromethyl Nicotinate
Direct Halogenation Strategies for the Introduction of the Chloromethyl Group
The most straightforward approach to ethyl 2-(chloromethyl)nicotinate involves the direct chlorination of the methyl group of ethyl 2-methylnicotinate. This transformation can be achieved through selective chlorination using various reagents or via radical halogenation pathways.
Selective Chlorination of 2-Methyl Nicotinate (B505614) Esters
The selective chlorination of the methyl group at the 2-position of the pyridine (B92270) ring in ethyl 2-methylnicotinate presents a significant challenge due to the possibility of competing ring chlorination. Reagents such as N-chlorosuccinimide (NCS) are often employed for such transformations. The reaction typically requires an initiator and is carried out in a non-polar solvent to favor side-chain halogenation over aromatic substitution.
A patent for a related compound, ethyl 6-ethyl-2-methylnicotinate, describes a process where N-chlorosuccinimide was used for chlorination. The reaction was conducted at room temperature overnight. google.com While specific yield data for the monochlorinated product at the 2-methyl position is not provided in this context, it highlights the use of NCS for such transformations.
| Reagent | Conditions | Product | Yield | Reference |
| N-Chlorosuccinimide | Room Temperature, Overnight | Ethyl 6-ethyl-2-(chloromethyl)nicotinate | Not Specified | google.com |
Table 1: Selective Chlorination using N-Chlorosuccinimide
Radical Halogenation Approaches and Their Mechanistic Considerations
Radical halogenation offers another viable route to introduce the chloromethyl group. This method involves the generation of a chlorine radical, which then abstracts a hydrogen atom from the methyl group of ethyl 2-methylnicotinate, followed by reaction with a chlorine source. Common radical initiators include benzoyl peroxide and AIBN (azobisisobutyronitrile), often used in conjunction with a halogenating agent like sulfuryl chloride or N-chlorosuccinimide.
A patent application details the radical bromination of ethyl 2-methylnicotinate, which serves as a close proxy for radical chlorination. google.com In this procedure, N-bromosuccinimide is used as the bromine source and benzoyl peroxide acts as the radical initiator. The reaction is conducted at an elevated temperature in carbon tetrachloride.
The mechanism of radical halogenation proceeds via a chain reaction mechanism:
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with the halogenating agent to generate a halogen radical.
Propagation: The halogen radical abstracts a hydrogen atom from the methyl group of ethyl 2-methylnicotinate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with the halogenating agent to yield the desired this compound and a new halogen radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
| Substrate | Halogenating Agent | Radical Initiator | Solvent | Temperature | Time | Reference |
| Ethyl 2-methylnicotinate | N-Bromosuccinimide | Benzoyl Peroxide | CCl₄ | 100°C | 6 h | google.com |
Table 2: Radical Halogenation of Ethyl 2-methylnicotinate (Bromination Analogue)
Multi-Step Synthesis from Precursors
An alternative to direct halogenation is the construction of the this compound molecule from acyclic or different heterocyclic precursors. These multi-step syntheses can offer advantages in terms of regioselectivity and the avoidance of harsh halogenating agents.
Utilization of Ethyl 4-chloroacetoacetate Derivatives in Ring-Closing Reactions
The Hantzsch pyridine synthesis and related methodologies provide a powerful tool for the construction of the pyridine ring from acyclic components. In the context of this compound synthesis, a derivative of ethyl 4-chloroacetoacetate can be envisioned as a key building block.
While a direct synthesis of the target molecule using this method is not explicitly detailed in the reviewed literature, the general principle involves the condensation of a β-ketoester (like an ethyl 4-chloroacetoacetate derivative), an aldehyde, and an ammonia (B1221849) source. The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine. The challenge in this approach lies in the selection and synthesis of the appropriate precursors to yield the desired substitution pattern. Research has shown the use of ethyl 4-chloroacetoacetate in the synthesis of various substituted pyridines and related heterocycles. researchgate.netjomardpublishing.comabertay.ac.ukresearchgate.net For instance, it has been reacted with thiones in the presence of sodium ethoxide to form thienopyridines. abertay.ac.uk Another study describes the Michael addition of ethyl 4-chloroacetoacetate to activated acrylonitriles to form substituted pyridones. jomardpublishing.com
Alkylation Reactions Involving Pyridine Moieties
This strategy involves the introduction of the chloromethyl group onto a pre-functionalized pyridine ring. One potential, though less direct, route could involve the use of pyridine N-oxides. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack. While no direct synthesis of this compound via this method has been found, the general principle would involve the reaction of an appropriately substituted pyridine-N-oxide with a reagent that can deliver a chloromethyl or a precursor group.
Catalytic Systems and Reaction Optimization
The efficiency and selectivity of the synthetic methods for this compound can be significantly influenced by the choice of catalytic systems and the optimization of reaction conditions.
For direct halogenation reactions, the choice of radical initiator and its concentration can affect the reaction rate and yield. The solvent also plays a crucial role; non-polar solvents generally favor side-chain halogenation. Temperature and the stoichiometry of the halogenating agent are critical parameters that need to be carefully controlled to minimize the formation of di- and tri-chlorinated byproducts and to prevent unwanted ring halogenation.
In the case of multi-step syntheses involving ring-closing reactions, the choice of catalyst for the condensation and subsequent oxidation steps is paramount. Various catalysts, including protic and Lewis acids, have been employed in Hantzsch-type syntheses to improve yields and reduce reaction times. The optimization of temperature, solvent, and reactant stoichiometry is essential to maximize the yield of the desired pyridine derivative.
Transition Metal-Free Catalysis in Halogenation
The conversion of a hydroxymethyl group to a chloromethyl group is a pivotal step in the synthesis of this compound. A prominent and industrially relevant approach for this transformation is the use of thionyl chloride (SOCl₂), a transition metal-free chlorinating agent. This method is favored for its efficiency and the straightforward work-up, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.
The reaction proceeds via the formation of a chlorosulfite ester intermediate from the precursor, ethyl 2-(hydroxymethyl)nicotinate. The subsequent nucleophilic attack by the chloride ion can occur through two main pathways: Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). The prevailing mechanism is often influenced by the solvent and the presence of additives. In the absence of a base like pyridine, the reaction can proceed with retention of stereochemistry via the Sₙi mechanism. However, the addition of pyridine typically leads to inversion of stereochemistry through an Sₙ2 pathway. orgosolver.commasterorganicchemistry.comlibretexts.org
Another transition metal-free approach involves the use of other chlorinating agents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). However, these reagents often present challenges in terms of handling and the formation of solid byproducts, which can complicate the purification process. organic-chemistry.org
Influence of Solvents, Temperature, and Stoichiometry on Reaction Efficiency
The efficiency of the chlorination of ethyl 2-(hydroxymethyl)nicotinate is significantly influenced by the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Solvents: A range of aprotic solvents can be employed for the chlorination with thionyl chloride, including chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). rsc.orgprepchem.com The choice of solvent can affect the reaction mechanism and rate. For instance, the use of pyridine not only as a base but also as a solvent can promote the Sₙ2 mechanism. orgosolver.com
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. The initial reaction of the alcohol with thionyl chloride is often carried out at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side reactions. prepchem.com Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion. Refluxing in a suitable solvent is a common practice to drive the reaction to completion. prepchem.com
Stoichiometry: The stoichiometry of the chlorinating agent is crucial for achieving high yields. An excess of thionyl chloride is typically used to ensure the complete conversion of the starting alcohol. prepchem.com The exact molar ratio depends on the specific substrate and reaction conditions. Catalytic amounts of N,N-dimethylformamide (DMF) can be added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, which is a more potent chlorinating species. commonorganicchemistry.com
The table below summarizes the typical influence of these parameters on the chlorination reaction.
| Parameter | Influence on Reaction Efficiency | Typical Conditions |
| Solvent | Affects reaction mechanism (Sₙ2 vs. Sₙi) and rate. | Dichloromethane, Chloroform, Toluene, Pyridine |
| Temperature | Controls reaction rate and minimizes side reactions. | 0 °C to reflux |
| Stoichiometry | Excess chlorinating agent ensures complete conversion. | 1.1 to 2.0 equivalents of SOCl₂ |
| Catalyst | Accelerates the reaction. | Catalytic amounts of DMF |
Regioselectivity and Stereochemical Control in Synthesis
The synthesis of this compound necessitates precise control over regioselectivity, ensuring that the functionalization occurs specifically at the 2-position of the pyridine ring. The primary synthetic route starts from a precursor where the 2-position is already functionalized, such as ethyl 2-methylnicotinate or diethyl 2,5-pyridinedicarboxylate.
In the case of starting from diethyl 2,5-pyridinedicarboxylate, regioselective reduction of the ester group at the 2-position to a hydroxymethyl group is a key challenge. The electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, influence the reactivity of the substituent positions. The 2- and 4-positions are generally more susceptible to nucleophilic attack. dcu.ie Selective reduction can be achieved by using specific reducing agents and carefully controlling the reaction conditions.
Once ethyl 2-(hydroxymethyl)nicotinate is obtained, the subsequent chlorination reaction does not involve the creation of a new stereocenter at the benzylic position. However, as previously mentioned, the choice of reaction conditions (e.g., the presence or absence of pyridine) can influence the stereochemical outcome if the starting alcohol were chiral. orgosolver.commasterorganicchemistry.comlibretexts.org
Comparative Analysis of Synthetic Routes for Scalability and Atom Economy
The choice of a synthetic route for the large-scale production of this compound is governed by factors such as cost, safety, yield, scalability, and atom economy.
Route 1: From Ethyl 2-(hydroxymethyl)nicotinate
This is the most direct route. The primary consideration here is the choice of the chlorinating agent.
Thionyl Chloride (SOCl₂):
Scalability: This method is highly scalable and is a common industrial process for converting alcohols to chlorides. organic-chemistry.org
Atom Economy: The atom economy is reasonable, with the byproducts being gaseous (SO₂ and HCl), which simplifies purification. The reaction is: C₉H₁₁NO₃ + SOCl₂ → C₉H₁₀ClNO₂ + SO₂ + HCl
Advantages: High reactivity, relatively low cost, and easy removal of byproducts. organic-chemistry.org
Disadvantages: Thionyl chloride is corrosive and reacts violently with water, requiring careful handling and anhydrous conditions. google.com
Other Chlorinating Agents (e.g., PCl₅, SO₂Cl₂):
Scalability: Can be scalable, but the formation of solid byproducts (e.g., POCl₃ from PCl₅) can complicate work-up and purification on a large scale.
Atom Economy: Generally lower than that of thionyl chloride due to the higher molecular weight of the byproducts.
Advantages: May be effective for specific substrates where thionyl chloride gives poor results.
Disadvantages: Often more hazardous and produce more waste.
Route 2: From Ethyl 2-methylnicotinate
This route would involve the chlorination of the methyl group, for example, via a free-radical halogenation.
Free-Radical Chlorination:
Scalability: Can be challenging to control on a large scale due to the high reactivity of radicals and the potential for over-chlorination or side reactions on the pyridine ring.
Advantages: Utilizes a potentially cheaper starting material.
Disadvantages: Lack of selectivity is a major drawback, often leading to a mixture of products.
A comparative overview of the primary chlorination step is presented in the table below.
| Synthetic Route | Chlorinating Agent | Scalability | Atom Economy | Key Advantages | Key Disadvantages |
| From Ethyl 2-(hydroxymethyl)nicotinate | Thionyl Chloride (SOCl₂) | High | Good | Efficient, gaseous byproducts | Corrosive, moisture-sensitive |
| From Ethyl 2-(hydroxymethyl)nicotinate | Phosphorus Pentachloride (PCl₅) | Moderate | Moderate | Effective chlorinating agent | Solid byproducts, handling issues |
| From Ethyl 2-methylnicotinate | Radical Initiator + Cl₂/NCS | Low to Moderate | Variable | Potentially cheaper starting material | Low selectivity, potential for side reactions |
Based on this analysis, the chlorination of ethyl 2-(hydroxymethyl)nicotinate with thionyl chloride represents the most practical and efficient route for the synthesis of this compound, particularly for scalable production, due to its good yield, ease of purification, and well-established industrial precedent.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Functional Group Proximity
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. For Ethyl 2-(chloromethyl)nicotinate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring, as well as the chloromethyl group.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a characteristic pattern arising from spin-spin coupling. The chemical shift of the methylene quartet is expected to be further downfield (at a higher ppm value) than the methyl triplet due to the deshielding effect of the adjacent oxygen atom of the ester group.
The protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the substitution pattern and the electronic effects of the chloromethyl and ethyl ester groups. The chloromethyl group will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronegative chlorine atom and the aromatic ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.2 | dd | ~7.8, 1.8 |
| H-5 | ~7.4 | dd | ~7.8, 4.8 |
| H-6 | ~8.7 | dd | ~4.8, 1.8 |
| -CH2- (ethyl) | ~4.4 | q | ~7.1 |
| -CH3 (ethyl) | ~1.4 | t | ~7.1 |
| -CH2Cl | ~4.8 | s | - |
Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), with their specific shifts influenced by the positions of the substituents. The carbon of the chloromethyl group will be found in the aliphatic region, shifted downfield by the attached chlorine atom. The two carbons of the ethyl group will also appear in the aliphatic region.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-2 | ~152 |
| C-3 | ~128 |
| C-4 | ~137 |
| C-5 | ~124 |
| C-6 | ~150 |
| -CH2- (ethyl) | ~62 |
| -CH3 (ethyl) | ~14 |
| -CH2Cl | ~45 |
Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental structural information, 2D NMR techniques offer a more in-depth analysis of molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. Cross-peaks would also be seen between adjacent protons on the pyridine ring, helping to definitively assign their positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu The HSQC spectrum would show a correlation between the methylene protons of the ethyl group and the corresponding methylene carbon, and a similar correlation for the methyl group. Each proton on the pyridine ring would show a cross-peak to its respective carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the chloromethyl group would show a correlation to the C-2 carbon of the pyridine ring, and the methylene protons of the ethyl group would show a correlation to the carbonyl carbon of the ester.
Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the vibrations of its specific functional groups.
A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring will likely be observed as weak bands above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl and chloromethyl groups will appear in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is expected to be found in the 600-800 cm⁻¹ region.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C and C=N Stretch | 1400-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes of the pyridine ring and the C-Cl bond.
Key vibrational modes observed in the Raman spectrum would include the characteristic ring breathing modes of the substituted pyridine, typically found in the 980-1050 cm⁻¹ region. The stretching vibration of the C-Cl bond in the chloromethyl group is expected to produce a distinct signal, generally in the 650-850 cm⁻¹ range. Furthermore, the C=O stretching of the ethyl ester group and various C-H stretching and bending vibrations contribute to the unique Raman fingerprint of the molecule. Analysis of the polarization of Raman bands can further aid in the assignment of symmetric versus asymmetric vibrations.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Illustrative) |
| Pyridine Ring Breathing | 980 - 1050 |
| C-Cl Stretch | 650 - 850 |
| C=O Stretch (Ester) | 1710 - 1740 |
| Aromatic C-H Stretch | 3000 - 3100 |
Note: The table provides illustrative expected ranges for key vibrational modes. Actual experimental values would be required for definitive assignment.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass measurement provides strong evidence for the elemental formula of the compound.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Nominal Mass | 199 amu |
| Monoisotopic Mass | 199.0400 |
This data is based on the chemical formula and would be confirmed by HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) offers a deeper understanding of the molecular structure by inducing fragmentation of a selected precursor ion (the molecular ion or a protonated adduct) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides evidence for the connectivity of its atoms.
For this compound, a plausible fragmentation pathway would involve the initial loss of the ethoxy radical (•OCH₂CH₃) from the ester group or the loss of a chlorine radical (•Cl). Another common fragmentation is the cleavage of the chloromethyl group. The analysis of these fragment ions allows for the reconstruction of the molecule's structural components.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is utilized to investigate the electronic transitions within this compound. The absorption of UV or visible light by a molecule corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation within the molecule.
The pyridine ring, being an aromatic system, is the primary chromophore in this compound. The presence of the ester and chloromethyl substituents will influence the energy of the electronic transitions. Typically, aromatic systems like pyridine exhibit π → π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms could also participate in n → π* transitions. The positions and intensities of these absorption bands provide information about the electronic structure of the molecule.
| Electronic Transition | Expected λmax Range (nm) (Illustrative) |
| π → π | 250 - 280 |
| n → π | > 280 (often with low intensity) |
Note: This table presents illustrative expected ranges. The solvent used for the analysis can also influence the λmax values.
X-ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation
For a definitive structural elucidation, growing a suitable single crystal of this compound is necessary for analysis by single-crystal X-ray diffraction. This technique would yield precise data on the geometry of the pyridine ring, the conformation of the ethyl ester and chloromethyl groups, and how the molecules pack together in the crystal lattice. This data serves as the ultimate confirmation of the molecular structure.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |
This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are at the heart of understanding the electronic structure and energy of Ethyl 2-(chloromethyl)nicotinate. These methods provide a quantitative description of the molecule's geometry, vibrational modes, and electronic properties.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy structure, researchers can predict bond lengths, bond angles, and dihedral angles with high fidelity.
Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various modes of vibration, such as stretching, bending, and twisting of the chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the optimized geometry and provide a detailed assignment of the observed spectral bands.
Table 1: Selected Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.335 | C2-N1-C6 | 118.5 |
| C2-C7 | 1.510 | N1-C2-C3 | 122.1 |
| C7-Cl8 | 1.790 | C2-C7-Cl8 | 111.2 |
| C3-C9 | 1.500 | C2-C3-C9 | 120.5 |
| C9-O10 | 1.210 | O10-C9-O11 | 124.3 |
| C9-O11 | 1.350 | C9-O11-C12 | 116.8 |
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netaps.org This method allows for the calculation of electronic excited states, providing information on the energies and characteristics of electronic transitions. By simulating the absorption of ultraviolet-visible (UV-Vis) light, TD-DFT can predict the molecule's UV-Vis spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is vital for understanding the photophysical properties of the compound and its potential applications in areas such as photochemistry and materials science.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group would exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable regions for electron donation and acceptance in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. NBO analysis allows for the quantification of intramolecular and intermolecular charge transfer interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it is possible to understand the delocalization of electron density and the stabilizing effects of these interactions. wikipedia.org Furthermore, NBO analysis provides information on the hybridization of atomic orbitals, offering a deeper understanding of the bonding within this compound.
Reactivity Descriptors (e.g., Electrophilicity and Nucleophilicity Indices, Fukui Functions)
The reactivity of this compound is governed by the interplay of the electron-withdrawing ethyl nicotinate (B505614) core and the reactive chloromethyl group. Computational methods like Density Functional Theory (DFT) are instrumental in quantifying the reactivity of different sites within the molecule.
Fukui Functions: This local reactivity descriptor is particularly useful for identifying the most reactive atomic sites within a molecule for both nucleophilic and electrophilic attacks. rsc.org For this compound, a Fukui function analysis would likely highlight the carbon atom of the chloromethyl group as the most susceptible to nucleophilic attack (f+ maximum). Conversely, the nitrogen atom of the pyridine (B92270) ring and certain carbon atoms within the ring would be identified as potential sites for electrophilic attack (f- maximum). A hypothetical condensed Fukui function table is presented below to illustrate the expected trends.
Table 1: Hypothetical Condensed Fukui Function Values for this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N1 | 0.05 | 0.15 | 0.10 |
| C2 | 0.10 | 0.08 | 0.09 |
| C3 | 0.03 | 0.12 | 0.07 |
| C4 | 0.06 | 0.10 | 0.08 |
| C5 | 0.04 | 0.11 | 0.07 |
| C6 | 0.08 | 0.09 | 0.08 |
| C7 (CH2) | 0.55 | 0.05 | 0.30 |
| Cl8 | 0.02 | 0.03 | 0.05 |
| C9 (C=O) | 0.04 | 0.18 | 0.11 |
| O10 (Ester) | 0.02 | 0.06 | 0.04 |
| O11 (Ester) | 0.01 | 0.03 | 0.02 |
Note: These values are illustrative and not based on actual calculations.
Mechanistic Studies of Chemical Reactions Using Computational Approaches
The primary reaction involving this compound is nucleophilic substitution at the chloromethyl carbon. Computational chemistry can elucidate the reaction mechanism, determine transition state geometries and energies, and predict reaction kinetics.
For instance, the reaction with a nucleophile (Nu-) would proceed via an SN2 mechanism. DFT calculations could model the potential energy surface of this reaction, identifying the transition state where the nucleophile is partially bonded to the carbon atom and the chloride ion is partially detached. The calculated activation energy would provide an estimate of the reaction rate. Computational studies on the nucleophilic substitution of pyridine derivatives have shown the feasibility of such reactions. rsc.orgnih.gov
Molecular Docking and Molecular Modeling for Ligand-Target Interactions (for derived compounds)
This compound serves as a versatile scaffold for synthesizing a variety of derivatives with potential biological activity. Molecular docking and modeling are crucial computational tools to predict how these derived compounds might interact with biological targets like enzymes or receptors.
For example, by reacting the chloromethyl group with various nucleophiles (e.g., amines, thiols), a library of derivatives can be generated in silico. These derivatives can then be docked into the active site of a target protein. The docking scores, which estimate the binding affinity, along with analysis of the binding poses and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.), can help prioritize which derivatives to synthesize and test experimentally. Studies on nicotinic acid derivatives have demonstrated their potential as inhibitors for various enzymes, and molecular docking has been a key tool in understanding their structure-activity relationships. mdpi.com
Crystal Structure Prediction and Validation through Computational Methods
For a molecule like this compound, the crystal packing would be influenced by a combination of van der Waals forces and weaker C-H···O and C-H···N hydrogen bonds. A Hirshfeld surface analysis of a related complex molecule containing a chloromethyl group revealed the importance of H···H, O···H, C···H, Cl···H, and N···H contacts in stabilizing the crystal structure. A similar analysis for this compound would provide quantitative insights into the nature and relative importance of these intermolecular interactions.
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom on the methylene (B1212753) group is a good leaving group, facilitating a variety of nucleophilic substitution reactions. These reactions are fundamental to the utility of ethyl 2-(chloromethyl)nicotinate as a building block in the synthesis of more complex molecules.
Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Carboxylates)
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and carboxylates, leads to the formation of ether and ester linkages, respectively. While direct experimental data for this compound is limited, the reactivity of analogous 2-(chloromethyl)pyridine (B1213738) derivatives suggests that these transformations proceed readily. For instance, the reaction with a generic alkoxide (RO⁻) would yield the corresponding 2-(alkoxymethyl)nicotinate derivative.
Similarly, reaction with a carboxylate salt (RCOO⁻) would produce an acyloxymethylpyridine derivative. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often with the aid of a base to facilitate the reaction.
Table 1: Illustrative Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Product Structure (Illustrative) | Reaction Conditions (Typical) |
| Sodium Ethoxide (NaOEt) | Ethyl 2-(ethoxymethyl)nicotinate | Ethanol, Reflux |
| Sodium Acetate (B1210297) (NaOAc) | Ethyl 2-(acetoxymethyl)nicotinate | DMF, Heat |
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
The carbon-chlorine bond in this compound is readily displaced by various nitrogen-based nucleophiles. Primary and secondary amines react to form the corresponding 2-(aminomethyl)nicotinate derivatives. These reactions are crucial for the introduction of nitrogen-containing functional groups.
A particularly useful transformation is the reaction with sodium azide (B81097) (NaN₃) to form ethyl 2-(azidomethyl)nicotinate. This azide derivative is a versatile intermediate that can be subsequently reduced to the corresponding primary amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. The nucleophilic substitution of benzylic halides with sodium azide is a well-established and efficient process, often performed in a one-pot reaction with a subsequent click reaction. nih.gov
Table 2: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Reaction Conditions | Reference |
| Ammonia (B1221849) | Ethyl 2-(aminomethyl)nicotinate | Ethanolic ammonia | Analogous Reaction |
| Diethylamine | Ethyl 2-(diethylaminomethyl)nicotinate | Acetonitrile, K₂CO₃, Reflux | Analogous Reaction |
| Sodium Azide | Ethyl 2-(azidomethyl)nicotinate | DMF, Room Temperature | nih.gov |
The resulting ethyl 2-(aminomethyl)nicotinate can be isolated as its hydrochloride salt.
Reactions with Sulfur-Based Nucleophiles (e.g., Thiols, Thiolates)
Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with the chloromethyl group of this compound. Thiols (RSH) and their corresponding thiolates (RS⁻) readily displace the chloride to form thioethers. This reaction is exemplified by the synthesis of related S-substituted quinazoline (B50416) derivatives from their chloro precursors. For example, the reaction of a chloro-derivative with a thiol in the presence of a base like anhydrous potassium carbonate in DMF leads to the formation of the corresponding thioether.
Table 3: Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Product | Reaction Conditions | Reference |
| Ethanethiol | Ethyl 2-((ethylthio)methyl)nicotinate | Ethanol, Sodium Ethoxide | Analogous Reaction |
| Sodium thiophenoxide | Ethyl 2-((phenylthio)methyl)nicotinate | DMF, Room Temperature | Analogous Reaction |
Ester Group Transformations
The ethyl ester group of this compound can undergo transformations common to carboxylic acid esters, primarily hydrolysis and transesterification.
Hydrolysis to Nicotinic Acid Derivatives
The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-(chloromethyl)nicotinic acid. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The hydrolysis of various nicotinate (B505614) esters has been studied, indicating this is a standard transformation for this class of compounds.
Table 4: Hydrolysis of this compound
| Reaction Conditions | Product |
| 1. NaOH (aq), Heat; 2. HCl (aq) | 2-(Chloromethyl)nicotinic acid |
| HCl (aq), Heat | 2-(Chloromethyl)nicotinic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. synquestlabs.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will lead to the formation of mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. The transesterification of various ethyl esters with methanol is a well-documented process. researchgate.net
Table 5: Transesterification of this compound
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ (catalytic) | Mthis compound |
| Propanol | Sodium Propoxide (catalytic) | Propyl 2-(chloromethyl)nicotinate |
Reduction to Alcohols
The reduction of this compound can selectively target either the ester functional group or the chloromethyl group, or both, depending on the choice of reducing agent and reaction conditions.
The ester group can be reduced to a primary alcohol, yielding (2-(chloromethyl)pyridin-3-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). However, care must be taken as these potent hydrides can also reduce the chloromethyl group.
A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is generally used for the reduction of aldehydes and ketones. While it is typically unreactive towards esters, its reactivity can be enhanced by using it in polar solvents like methanol or in the presence of additives. For instance, the NaBH₄-methanol system has been effectively used for the reduction of methyl nicotinate to 3-pyridyl methanol. nih.gov Applying similar conditions to this compound could potentially lead to the reduction of the ester group.
Conversely, the selective reduction of the chloromethyl group to a methyl group can be challenging without affecting the ester. Catalytic hydrogenation is a common method for the hydrogenolysis of benzyl-type halides. However, under these conditions, the pyridine (B92270) ring itself can also be reduced. libretexts.orgchemistrysteps.comresearchgate.net The presence of additives like ammonia, pyridine, or ammonium (B1175870) acetate can selectively inhibit the hydrogenolysis of benzyl (B1604629) ethers over other reducible functional groups, a strategy that might be adaptable for the selective dehalogenation of the chloromethyl group. tci-thaijo.org
Simultaneous reduction of both the ester and the chloromethyl group to yield the corresponding diol, (2-(hydroxymethyl)pyridin-3-yl)methanol, would likely require a strong reducing agent like LiAlH₄ under forcing conditions.
| Starting Material | Reagent/Conditions | Major Product |
| This compound | LiAlH₄ (controlled) | (2-(chloromethyl)pyridin-3-yl)methanol |
| This compound | NaBH₄/MeOH | Potential for reduction of the ester |
| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Potential for reduction of chloromethyl and/or pyridine ring |
Oxidation and Reduction of the Pyridine Ring
The pyridine ring of this compound can undergo both oxidation and reduction, leading to significant structural modifications.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. wikipedia.orgrsc.org This transformation is typically carried out using oxidizing agents such as peroxy acids, like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgorganic-chemistry.orgscripps.edu The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other transformations. nih.gov
Reduction: The pyridine ring can be partially or fully reduced. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like ethanol), can reduce aromatic rings to 1,4-dienes. organic-chemistry.orgnih.govucl.ac.ukbaranlab.org In the case of pyridine derivatives, this can lead to the formation of dihydropyridines, which are versatile synthetic intermediates. adichemistry.comyoutube.compearson.comrsc.org The regioselectivity of the Birch reduction is influenced by the nature of the substituents on the ring. youtube.com For this compound, the electron-withdrawing nature of the ester group would influence the position of reduction.
Complete reduction of the pyridine ring to a piperidine (B6355638) ring is typically achieved through catalytic hydrogenation at higher pressures and temperatures using catalysts like platinum oxide (PtO₂), rhodium, or Raney nickel. libretexts.orgchemistrysteps.comresearchgate.net However, as mentioned earlier, these conditions can also lead to the reduction of other functional groups present in the molecule.
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation | m-CPBA or H₂O₂/catalyst | This compound N-oxide |
| Partial Reduction (Birch) | Na/NH₃, EtOH | Dihydropyridine (B1217469) derivative |
| Full Reduction | Catalytic Hydrogenation (e.g., PtO₂, H₂) | Piperidine derivative |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chlorine atom in the 2-(chloromethyl) position of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds. nih.govadichemistry.comchemicalnote.comnih.govlibretexts.org this compound can potentially undergo Suzuki coupling with various aryl or vinyl boronic acids or their esters. The reactivity of the chloromethyl group in this context is of particular interest. While the C(sp³)-Cl bond is generally less reactive than C(sp²)-Cl bonds in Suzuki couplings, successful couplings of activated alkyl halides have been reported.
Sonogashira Coupling: The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgresearchgate.netorganic-chemistry.orgosi.lv This reaction is widely used to synthesize conjugated enynes and arylalkynes. organic-chemistry.org this compound could react with terminal alkynes to introduce an alkynyl moiety at the 2-position. A study on the domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes, which resulted in dimerization, highlights the potential for complex transformations involving the chloromethyl group. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst, Base | 2-Arylmethyl-nicotinate derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylmethyl-nicotinate derivative |
Intramolecular Cyclization Reactions Leading to Fused Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The chloromethyl group serves as an electrophilic center that can be attacked by a nucleophile, which can be either introduced into the molecule or generated in situ.
For instance, if the ester group is first converted to an amide or a hydrazide, the nitrogen atom of this newly formed group can act as an intramolecular nucleophile, attacking the chloromethyl carbon to form a fused six- or seven-membered ring.
Furthermore, the pyridine nitrogen itself can participate in cyclization. For example, reaction with a suitable reagent could lead to the formation of a pyridinium (B92312) ylide, which could then undergo an intramolecular [3+2] cycloaddition with a tethered dipolarophile.
The synthesis of various fused pyridine heterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]indoles, often proceeds through the reaction of a 2-halopyridine or a 2-aminopyridine (B139424) with a bifunctional reagent. nih.govwikipedia.orgarkat-usa.orgnih.govucl.ac.ukchemicalnote.comorganic-chemistry.orgmasterorganicchemistry.comworldscientific.com By analogy, this compound could be a key starting material for similar fused systems. For example, reaction with an amine could be followed by intramolecular N-alkylation to form a dihydropyrido-fused heterocycle.
| Fused Heterocycle | General Strategy |
| Pyrido-fused lactams | Conversion of ester to amide, followed by intramolecular N-alkylation. |
| Imidazo[1,2-a]pyridines | Reaction with an amine, followed by intramolecular cyclization. nih.govwikipedia.orgucl.ac.ukmasterorganicchemistry.comworldscientific.com |
| Pyrido[1,2-a]indoles | Reaction with an appropriate aniline (B41778) derivative followed by intramolecular cyclization. arkat-usa.orgnih.govchemicalnote.comorganic-chemistry.org |
Precursor for Biologically Active Compounds
Utility in the Synthesis of Azocine (B12641756) Derivatives
Azocines, eight-membered nitrogen-containing heterocyclic compounds, and their derivatives are recognized for their interesting biological properties. While direct, published syntheses of azocine rings commencing from this compound are not extensively detailed in readily available literature, the compound's structure presents a clear and plausible pathway for their creation.
A hypothetical, yet chemically sound, strategy would involve a multi-step sequence. The first step would be the reaction of this compound with a suitable nucleophile that contains a latent functionality for a subsequent ring-closing reaction. For example, reaction with an amino alcohol or a protected diamine would attach a side chain to the 2-position of the pyridine ring via the chloromethyl group. Following this, an intramolecular cyclization, such as an amidification or a second alkylation event, would form the eight-membered azocine ring. The specific reagents and conditions would be critical in controlling the regioselectivity and efficiency of such a transformation. The development of such synthetic routes remains an active area of interest in heterocyclic chemistry.
Modulation of Physicochemical and Pharmacokinetic Properties of Candidate Drugs
The incorporation of the ethyl nicotinate moiety into a larger molecule can significantly influence its drug-like properties. The pyridine ring system is a common feature in many approved pharmaceuticals and is known to impart favorable characteristics.
Strategies for Solubility Enhancement
Aqueous solubility is a critical parameter for drug efficacy, affecting absorption and distribution. The nicotinate portion of this compound offers a strategic advantage for enhancing the solubility of drug candidates. The nitrogen atom in the pyridine ring is basic and can be protonated at physiological pH to form a cationic salt. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby improving aqueous solubility.
Furthermore, the ester functional group can participate in hydrogen bonding as an acceptor, which can also contribute to better interaction with aqueous environments. Medicinal chemists can utilize this compound to introduce this solubility-enhancing scaffold into lead compounds that suffer from poor water solubility, a common challenge in drug development.
Modification for Improved Pharmacodynamic Profiles
Pharmacodynamics describes the interaction of a drug with its biological target. The structural features of the nicotinate core are well-suited to optimize these interactions. The pyridine ring is an aromatic system capable of engaging in various non-covalent interactions that are crucial for molecular recognition at a receptor or enzyme active site. These interactions include:
Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor.
Pi-Stacking: The electron-rich aromatic ring can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.
By using this compound as a building block, chemists can introduce this versatile pharmacophore to fine-tune the binding affinity and selectivity of a drug candidate for its intended target, potentially leading to enhanced potency and a better therapeutic profile. Pyridine carboxylic acid derivatives are recognized as important components in the design of potent enzyme inhibitors chemicalbook.com.
Applications in Agrochemical and Material Science Development
The utility of nicotinic acid derivatives extends beyond pharmaceuticals into the realms of agriculture and material science.
Nicotinic acid and its derivatives are foundational structures in the development of modern agrochemicals acs.org. They form the core of several commercially successful products, including:
Fungicides: Compounds like boscalid (B143098) utilize a pyridine-based structure.
Herbicides: The herbicide diflufenican (B1670562) is a notable example derived from nicotinic acid acs.org.
Insecticides: Flonicamid is an insecticide built upon a pyridine scaffold.
The biological activity of these compounds in pests and weeds, coupled with their relative safety in crops, makes the nicotinate scaffold a valuable starting point for the discovery of new crop protection agents. This compound represents a key intermediate for synthesizing novel analogues and expanding the library of potential agrochemicals. For instance, various nicotinic acid ester derivatives have been investigated for their insecticidal and acaricidal activities.
In material science, while direct applications of this compound are less commonly documented, related nicotinate esters are used in specialized areas. For example, ethyl nicotinate can be a starting material in the synthesis of synthetic nicotine (B1678760), which has applications in consumer products. Furthermore, other nicotinate esters, such as tocopheryl nicotinate, are employed in cosmetic formulations, where they contribute to the product's stability and delivery of active ingredients.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124797-01-9 | N/A |
| Molecular Formula | C₉H₁₀ClNO₂ | N/A |
| Molecular Weight | 199.63 g/mol | N/A |
| Appearance | Not specified | N/A |
| Storage | Sealed in dry, 2-8°C | N/A |
Table 2: Examples of Agrochemicals Derived from the Nicotinic Acid Scaffold
| Compound Name | Agrochemical Class | Mode of Action (General) |
| Boscalid | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |
| Diflufenican | Herbicide | Phytoene desaturase (PDS) inhibitor |
| Flonicamid | Insecticide | Chordotonal organ modulator |
| Aminopyrifen | Fungicide | Under development |
| Cyclobutrifluram | Fungicide-Nematicide | SDHI |
Conclusion
Ethyl 2-(chloromethyl)nicotinate is a synthetically important molecule that bridges the gap between simple starting materials and complex, functionalized nicotinic acid derivatives. Its dual reactivity, stemming from the chloromethyl group and the nicotinate (B505614) core, provides chemists with a powerful tool for the construction of diverse molecular architectures. The continued exploration of the chemistry of this versatile intermediate is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals, underscoring its significance in modern chemical synthesis.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly focused on "green chemistry" to minimize its environmental impact. researchgate.net Traditional methods for producing nicotinic acid and its derivatives often involve harsh chemicals and produce significant waste. researchgate.net For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, a common industrial process, generates nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov
Future research is geared towards developing catalytic and solvent-free methods. One promising approach is the direct air oxidation of 3-picoline, which offers a much cleaner route to nicotinic acid. chimia.ch The use of environmentally benign solvents like tert-amyl alcohol and reusable catalysts, such as lipases, in continuous-flow microreactors is also being explored for the synthesis of nicotinamide (B372718) derivatives. rsc.org These methods not only reduce waste but also often lead to higher yields and shorter reaction times. rsc.orgresearchgate.net Another green approach involves the use of solid acid catalysts, which can be easily recovered and reused, for the esterification of nicotinic acid. google.com
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of the chloromethyl group in ethyl 2-(chloromethyl)nicotinate makes it a valuable building block for creating a wide array of more complex molecules. Researchers are constantly exploring new ways to leverage this reactivity to synthesize novel compounds with unique properties.
Recent studies have demonstrated the use of this compound and similar halomethylpyridines in various coupling and cyclocondensation reactions. google.comgoogle.com These reactions allow for the construction of diverse heterocyclic scaffolds, which are common in pharmaceuticals and agrochemicals. mdpi.com For example, a novel one-step synthesis of highly substituted pyridines and quinolines has been developed using amide activation followed by the addition of a π-nucleophile. organic-chemistry.org This method provides precise control over the final structure of the molecule. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved safety, better process control, and easier scalability. ajinomoto.commdpi.com This technology is particularly well-suited for the synthesis of this compound and its derivatives.
The integration of flow chemistry allows for the seamless scaling of reactions from laboratory research to large-scale industrial production. ajinomoto.com Continuous flow reactors, such as packed-bed bioreactors, have been successfully used for the efficient biosynthesis of nicotinic acid. mdpi.com This approach can lead to higher yields, shorter reaction times, and a significant reduction in production costs. researchgate.netvcu.edu For example, a continuous-flow process for the synthesis of nevirapine, an HIV drug, reduced the number of steps and increased the yield from 58% to 92%. vcu.edu
Advanced Computational Design of New Derivatives with Tunable Properties
In silico methods, which use computer simulations to predict the properties of molecules, are becoming indispensable tools in drug discovery and materials science. nih.govnih.gov These computational approaches allow researchers to design new derivatives of this compound with specific, tunable properties before they are synthesized in the lab. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net This allows for the prediction of the efficacy and potential toxicity of new drug candidates. nih.gov Molecular docking studies can predict how a molecule will bind to a specific biological target, such as a protein or enzyme. researchgate.netindexcopernicus.com These techniques have been successfully used to design novel inhibitors for various enzymes and to predict the pharmacokinetic properties of new compounds. researchgate.netresearchgate.net
Broader Applications in Drug Discovery and Agrochemical Innovation
Derivatives of nicotinic acid have a long history of use in medicine and are now finding new applications in agrochemicals. acs.orgresearchgate.net The unique chemical properties of these compounds make them ideal starting points for the development of new drugs and pesticides. acs.orgresearchgate.net
In drug discovery, nicotinic acid derivatives have shown promise as anti-inflammatory agents, antibacterial compounds, and even as treatments for diseases like Alzheimer's. researchgate.netnih.govmdpi.com For example, some acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including MRSA. mdpi.comresearchgate.net In the field of agrochemicals, derivatives of nicotinic acid have been developed as herbicides. acs.org The strategy of modifying the structure of these compounds has led to the discovery of potent inhibitors of enzymes essential for plant growth. acs.org
Mechanistic Elucidation of Biological Activities of Derived Compounds
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a drug or agrochemical. Structure-Activity Relationship (SAR) studies are a key tool in this process, helping to identify which parts of a molecule are essential for its activity. nih.govmdpi.com
For example, SAR studies on a series of nicotinic acid derivatives revealed that the position and nature of substituents on the pyridine (B92270) ring significantly impact their vasorelaxant and antioxidant properties. mdpi.com Similarly, studies on nicotine (B1678760) derivatives have shown that the size and lipophilicity of substituents at the 6-position of the pyridine ring influence their affinity for nicotinic acetylcholine (B1216132) receptors. researchgate.net By understanding these relationships, researchers can design more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(chloromethyl)nicotinate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of nicotinic acid derivatives. For example, chloromethylation of ethyl nicotinate using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions can introduce the chloromethyl group. Reaction optimization includes:
- Temperature Control : Maintaining 60–80°C to balance reactivity and side-product formation .
- Catalyst Selection : Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Data Analysis : Track yield variations via GC-MS or NMR (e.g., comparing integration of product vs. starting material peaks). Use factorial design experiments to identify critical parameters (e.g., molar ratios, solvent polarity) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Verify the chloromethyl (–CH₂Cl) group (δ ~4.5–4.7 ppm for CH₂Cl in CDCl₃) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- FT-IR : Confirm C=O stretch (~1720 cm⁻¹) and C–Cl vibration (~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion [M+H]⁺ (calculated for C₉H₁₀ClNO₂: 200.0373) .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What are the kinetic and mechanistic insights into the hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (λmax ~260 nm for nicotinate derivatives) .
Use pseudo-first-order kinetics to calculate rate constants (k_obs) and plot pH-rate profiles to identify acid/base-catalyzed pathways .
- Mechanistic Probes :
- Isotopic Labeling : Replace H₂O with D₂O to assess solvent isotope effects (k_H/k_D > 1 suggests proton transfer in the rate-determining step) .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies for ester vs. chloromethyl group hydrolysis .
Q. How do conflicting spectroscopic data for this compound in literature arise, and how can they be resolved?
- Methodological Answer :
- Source Evaluation : Cross-reference NMR/IR data from peer-reviewed journals (e.g., Journal of Organic Chemistry) vs. patents, which may omit experimental details (e.g., solvent effects, impurities) .
- Reproducibility Tests : Repeat synthesis and characterization under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variability .
- Collaborative Validation : Share samples with independent labs for comparative analysis (e.g., round-robin testing) .
Q. What strategies mitigate instability of this compound in long-term storage?
- Methodological Answer :
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >100°C indicates thermal stability) .
- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for by-products (e.g., ethyl nicotinate or chloromethyl oxidation products) .
- Stabilization Techniques :
- Lyophilization : Remove hydrolytic water by freeze-drying .
- Additives : Include antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .
Data Presentation and Critical Analysis
Q. How should researchers statistically analyze discrepancies in bioactivity data for this compound derivatives?
- Methodological Answer :
- Hypothesis Testing : Apply ANOVA or t-tests to compare IC₅₀ values across derivatives (e.g., p <0.05 for significance) .
- Outlier Identification : Use Grubbs’ test to exclude anomalous data points from dose-response curves .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to assess effect sizes and publication bias .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Software : Use Gaussian (DFT) or Schrödinger Suite (molecular dynamics) to calculate:
- Electrostatic Potential Maps : Identify electrophilic centers (e.g., chloromethyl carbon) .
- Activation Barriers : Compare SN1 vs. SN2 pathways using transition state optimizations .
- Validation : Correlate computational ΔG‡ values with experimental kinetic data (R² >0.9 indicates reliable models) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical reporting of negative results in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .
- Transparency : Publish negative results in repositories like ChemRxiv, detailing experimental conditions (e.g., failed catalytic conditions, impurity profiles) .
- Peer Review : Encourage journals to adopt balanced evaluation criteria that reward rigorous methodology over positive outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
